Cas no 2227913-76-8 (rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine)

rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine 化学的及び物理的性質
名前と識別子
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- rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine
- EN300-1816404
- 2227913-76-8
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- インチ: 1S/C6H9N3/c7-6-1-5(6)4-2-8-9-3-4/h2-3,5-6H,1,7H2,(H,8,9)/t5-,6+/m0/s1
- InChIKey: GYRDYMJVTMMAJS-NTSWFWBYSA-N
- SMILES: N[C@@H]1C[C@H]1C1C=NNC=1
計算された属性
- 精确分子量: 123.079647300g/mol
- 同位素质量: 123.079647300g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 115
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.5
- トポロジー分子極性表面積: 54.7Ų
rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1816404-0.1g |
rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine |
2227913-76-8 | 0.1g |
$1433.0 | 2023-09-19 | ||
Enamine | EN300-1816404-5g |
rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine |
2227913-76-8 | 5g |
$4722.0 | 2023-09-19 | ||
Enamine | EN300-1816404-0.25g |
rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine |
2227913-76-8 | 0.25g |
$1498.0 | 2023-09-19 | ||
Enamine | EN300-1816404-2.5g |
rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine |
2227913-76-8 | 2.5g |
$3191.0 | 2023-09-19 | ||
Enamine | EN300-1816404-5.0g |
rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine |
2227913-76-8 | 5g |
$4722.0 | 2023-06-03 | ||
Enamine | EN300-1816404-0.5g |
rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine |
2227913-76-8 | 0.5g |
$1563.0 | 2023-09-19 | ||
Enamine | EN300-1816404-10.0g |
rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine |
2227913-76-8 | 10g |
$7004.0 | 2023-06-03 | ||
Enamine | EN300-1816404-0.05g |
rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine |
2227913-76-8 | 0.05g |
$1368.0 | 2023-09-19 | ||
Enamine | EN300-1816404-10g |
rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine |
2227913-76-8 | 10g |
$7004.0 | 2023-09-19 | ||
Enamine | EN300-1816404-1.0g |
rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine |
2227913-76-8 | 1g |
$1629.0 | 2023-06-03 |
rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine 関連文献
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amineに関する追加情報
Rac-(1R,2S)-2-(1H-Pyrazol-4-yl)cyclopropan-1-amine: A Comprehensive Overview
Rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine, also known by its CAS number 2227913-76-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a bicyclic structure featuring a cyclopropane ring fused with a pyrazole moiety, making it a unique molecule with potential applications in drug discovery and development. The stereochemistry of the compound, specifically the (1R,2S) configuration, plays a crucial role in its biological activity and pharmacokinetic properties.
The synthesis of rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine involves a multi-step process that typically begins with the preparation of the pyrazole ring. This is often achieved through the condensation of an aldehyde or ketone with an amine, followed by cyclization to form the aromatic heterocycle. The cyclopropane ring is then introduced via a suitable cyclopropanation reaction, which can be catalyzed by transition metals such as palladium or rhodium. The stereochemistry of the product is controlled during this step, ensuring the desired (1R,2S) configuration. Recent advancements in catalytic asymmetric synthesis have enabled more efficient and enantioselective methods for constructing this compound, which is critical for its use in chiral drug development.
One of the most promising applications of rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine lies in its potential as a building block for bioactive molecules. The pyrazole ring is known for its ability to act as a hydrogen bond donor or acceptor, making it an attractive component in drug design. Additionally, the cyclopropane ring introduces strain into the molecule, which can enhance its reactivity and binding affinity to target proteins. Recent studies have demonstrated that this compound exhibits moderate inhibitory activity against certain kinases and proteases, suggesting its potential as a lead compound in anti-cancer and anti-inflammatory drug discovery.
In terms of pharmacokinetics, rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine has shown favorable absorption profiles in preclinical models. Its lipophilic nature allows for efficient uptake across biological membranes, while its moderate solubility ensures adequate bioavailability. However, further optimization may be required to improve its metabolic stability and reduce potential toxicity. Researchers are currently exploring various strategies to enhance these properties, including modifications to the pyrazole ring or the introduction of additional functional groups that can modulate the molecule's pharmacokinetic behavior.
The latest research on this compound has also focused on its interactions with biological targets at the molecular level. Using advanced computational techniques such as molecular docking and dynamics simulations, scientists have gained insights into how rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine binds to specific protein pockets. These studies have revealed that the compound's unique geometry allows it to form key interactions with residues critical for enzyme activity, providing a foundation for rational drug design efforts.
In conclusion, rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amie, with its CAS number 22793768, represents a valuable tool in contemporary chemical research. Its versatile structure and promising biological properties make it an ideal candidate for further exploration in drug discovery programs. As research continues to uncover new insights into its mechanism of action and therapeutic potential, this compound is poised to play an increasingly important role in advancing medical science.
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